

# Molecular Structure and Expected Vibrational Modes

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Compound of Interest		
Compound Name:	1,1-Dimethoxypropane	
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**1,1-Dimethoxypropane**, with the chemical formula C<sub>5</sub>H<sub>12</sub>O<sub>2</sub>, is the dimethyl acetal of propanal. Its structure features a central carbon atom bonded to a hydrogen, an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>), and two methoxy groups (-OCH<sub>3</sub>). The key functional groups that give rise to characteristic IR absorptions are the C-H bonds of the alkyl groups and the complex C-O-C-O-C acetal linkage.

The primary vibrational modes expected in the IR spectrum include:

- C-H Stretching: Vibrations from the methyl (CH₃) and methylene (CH₂) groups.
- C-H Bending: Deformation vibrations (scissoring, rocking, wagging, twisting) from the alkyl chains.
- C-O Stretching: Characteristic strong absorptions from the acetal moiety, which are often complex.

Unlike ethers which show a single strong C-O stretching band, acetals display a series of strong bands due to the coupled stretching vibrations of the C-O-C-O-C system.[1][2]



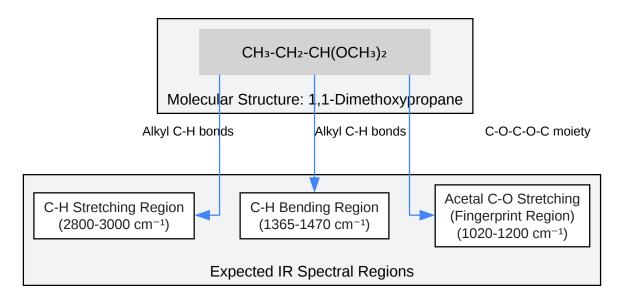


Diagram 1: Structural Correlation with IR Regions for 1,1-Dimethoxypropane

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## **Quantitative Infrared Spectroscopy Data**

The following table summarizes the characteristic absorption bands expected for **1,1-dimethoxypropane**. These wavenumbers are based on typical values for alkanes and the specific, complex patterns observed for acetals.[2][3]



Wavenumber Range (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment	Functional Group
2950-3000	Strong	Asymmetric C-H Stretch	-CH₃, -CH₂
2850-2950	Strong	Symmetric C-H Stretch	-CH3, -CH2
1450-1470	Variable	C-H Scissoring/Bending	-CH <sub>2</sub>
1365-1385	Variable	C-H Bending	-CH₃
1158-1190	Strong	Asymmetric C-O-C Stretch	Acetal Moiety
1124-1143	Strong	Asymmetric C-O-C Stretch	Acetal Moiety
1110	Strong	Perturbed C-H Deformation	Acetal Moiety
1063-1098	Strong	Symmetric C-O-C Stretch	Acetal Moiety
1038-1056	Strong	Symmetric C-O-C Stretch	Acetal Moiety

Table 1: Summary of Characteristic IR Absorption Bands for **1,1-Dimethoxypropane**.

The region between 1200 cm<sup>-1</sup> and 1020 cm<sup>-1</sup> is particularly significant for identifying acetals. This "fingerprint" region contains five characteristic strong bands resulting from the complex coupled vibrations of the C-O-C-O-C linkage, distinguishing it from simpler ethers.[1][2]

# **Experimental Protocol: FTIR-ATR Analysis**

This section details a standard methodology for obtaining the infrared spectrum of a liquid sample like **1,1-dimethoxypropane** using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.



#### 3.1. Instrumentation and Materials

- Spectrometer: FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two) capable of scanning the mid-IR range (4000-400 cm<sup>-1</sup>).
- Accessory: Diamond or Germanium ATR crystal.
- Sample: **1,1-Dimethoxypropane** (liquid).
- Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

#### 3.2. Procedure

- Background Spectrum Acquisition:
  - Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened wipe followed by a dry wipe.
  - Lower the ATR press to ensure no sample is present.
  - Acquire a background spectrum. This scan measures the ambient atmosphere (H<sub>2</sub>O, CO<sub>2</sub>)
    and the instrument's response, which will be subtracted from the sample spectrum. A
    typical background scan consists of 16-32 co-added scans at a resolution of 4 cm<sup>-1</sup>.
- Sample Application:
  - Lift the ATR press.
  - Using a pipette, place one or two drops of 1,1-dimethoxypropane onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- Sample Spectrum Acquisition:
  - Carefully lower the press to ensure good contact between the liquid sample and the ATR crystal.
  - Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm<sup>-1</sup> resolution). The instrument software will automatically ratio the







sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

### • Data Processing and Analysis:

- Perform baseline correction and ATR correction (if required by the software) to ensure a flat baseline and accurate peak positions.
- Use the peak-picking tool to identify the wavenumbers of major absorption bands.
- Compare the obtained peak positions with the reference data in Table 1 to confirm the identity and purity of the sample.

### · Cleaning:

 Thoroughly clean the ATR crystal and press with isopropanol or ethanol to remove all traces of the sample.



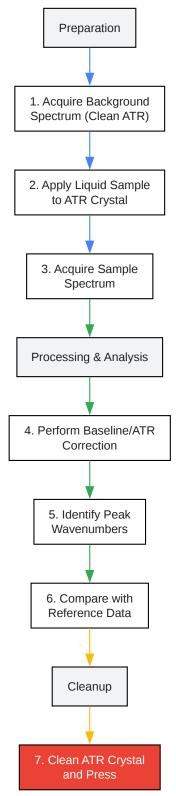


Diagram 2: Experimental Workflow for FTIR-ATR Spectroscopy

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Diagram 2: Experimental Workflow for FTIR-ATR Spectroscopy



## Conclusion

The infrared spectrum of **1,1-dimethoxypropane** is characterized by strong C-H stretching bands in the 2800-3000 cm<sup>-1</sup> region and a highly diagnostic series of five strong C-O stretching bands between 1020 cm<sup>-1</sup> and 1200 cm<sup>-1</sup>. This complex pattern in the fingerprint region is the key identifier for the acetal functional group. By following the detailed experimental protocol using FTIR-ATR spectroscopy, researchers can reliably obtain high-quality spectra for structural verification and purity assessment, ensuring the integrity of this compound in synthetic and developmental workflows.

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## References

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- 3. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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